1-[(2,5-dimethoxyphenyl)sulfonyl]-4-(4-nitrophenyl)piperazine
Overview
Description
1-[(2,5-dimethoxyphenyl)sulfonyl]-4-(4-nitrophenyl)piperazine is a useful research compound. Its molecular formula is C18H21N3O6S and its molecular weight is 407.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 407.11510657 g/mol and the complexity rating of the compound is 618. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Adenosine A2B Receptor Antagonists Development
A new series of compounds, including 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines, were designed and synthesized, demonstrating significant potential as adenosine A2B receptor antagonists. These compounds showed subnanomolar affinity and high selectivity for the A2B receptors, with promising implications for therapeutic applications targeting these receptors (Borrmann et al., 2009).
Antibacterial Activities
Research into 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine derivatives has indicated that certain compounds within this class exhibit notable antibacterial activities. This discovery is significant for developing new antibacterial agents, potentially offering solutions against resistant bacterial strains (Wu Qi, 2014).
Antidepressant Potential
The compound 1-[2-(2,4-Dimethyl-phenylsulfanyl)-phenyl]-piperazine (Lu AA21004) has been investigated for its novel antidepressant properties. It has been identified as undergoing metabolic oxidation to form various metabolites, showcasing its potential in treating major depressive disorders through diverse metabolic pathways (Hvenegaard et al., 2012).
Biological Screening for Therapeutic Agents
Studies on N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide derivatives have shown significant biological activities, including antibacterial, antifungal, and anthelmintic properties. This research provides a foundation for developing new therapeutic agents based on the structural framework of these compounds (Khan et al., 2019).
Anti-Malarial Activity
Research into piperazine sulfonamides has identified two compounds with activity against Plasmodium falciparum, highlighting the potential of this chemical class in developing new anti-malarial therapies. This discovery is crucial for the ongoing fight against malaria, a major global health challenge (Martyn et al., 2010).
Properties
IUPAC Name |
1-(2,5-dimethoxyphenyl)sulfonyl-4-(4-nitrophenyl)piperazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O6S/c1-26-16-7-8-17(27-2)18(13-16)28(24,25)20-11-9-19(10-12-20)14-3-5-15(6-4-14)21(22)23/h3-8,13H,9-12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGKMLHHUPFUXSG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.